This compound can be synthesized through various chemical methods, including the reaction of benzoic acid derivatives with amines. Its isotopic variant, incorporating carbon-13, is often used in studies involving metabolic pathways and structural biology due to its unique nuclear magnetic resonance properties.
2-Amino-13C6-benzoic acid is classified as:
The synthesis of 2-amino-13C6-benzoic acid can be achieved through several methods, including:
The efficiency of these methods can vary based on reaction conditions such as temperature, pressure, and solvent choice. For instance, the use of palladium catalysts has shown promise in improving yields and selectivity in the synthesis of non-proteinogenic amino acids .
The molecular structure of 2-amino-13C6-benzoic acid consists of:
2-Amino-13C6-benzoic acid participates in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating nature of the amino group, which enhances nucleophilicity at the benzene ring, facilitating electrophilic substitution reactions .
The mechanism of action for 2-amino-13C6-benzoic acid primarily involves its interactions within biological systems:
Studies have shown that modifications to the structure can significantly impact its biological activity and binding affinity to target proteins .
2-Amino-13C6-benzoic acid has several applications in scientific research:
Isotopic labeling of benzoic acid derivatives leverages both chemical and biological techniques to introduce stable isotopes like carbon-13 into the aromatic ring. A key strategy involves the synthesis of deuterium-enriched analogs (e.g., d₀, d₄, d₆, d₁₀-4-(dimethylamino)benzoic acid (DMABA)) via N-hydroxysuccinimide (NHS) ester reagents. These reagents react with primary amines to form stable amide bonds, enabling selective detection in complex matrices. The deuterium atoms are incorporated into non-labile positions (e.g., dimethylamino groups or aromatic rings) to prevent isotopic exchange, ensuring metabolic and analytical stability. For instance, DMABA-NHS esters are synthesized using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling chemistry, followed by purification via reverse-phase HPLC to achieve >95% isotopic purity [5].
Another approach utilizes tritium exchange on benzoic acid scaffolds. Early methods involved heating p-nitrobenzoic acid with tritiated water (³H₂O) under acidic conditions, facilitating isotopic exchange at ortho positions relative to electron-withdrawing groups. This direct labeling strategy minimizes radioactive waste and achieves high specific activity but requires optimization to avoid decarboxylation [8].
Uniform ¹³C₆-labeling of aromatic rings demands precise control over the synthetic pathway. Chemical synthesis routes start with ¹³C₆-benzene or ¹³C₆-toluene as precursors. For 2-aminobenzoic acid, nitration of ¹³C₆-toluene followed by oxidation yields ¹³C₆-o-nitrobenzoic acid, which is subsequently reduced to the target compound using catalytic hydrogenation or metal-acid systems. This method achieves >98% ¹³C-incorporation but suffers from multi-step inefficiencies and moderate yields (~50–60%) [4] [6].
Biological incorporation offers an alternative. Microbes like Saccharomyces cerevisiae can biosynthesize ¹³C₆-para-aminobenzoic acid (pABA) from ¹³C-glucose via the shikimate pathway. When fed p-amino[aromatic-¹³C₆]benzoic acid ([¹³C₆]pABA), yeast efficiently prenylate it to form hexaprenyl-[¹³C₆]pABA—a precursor for coenzyme Q biosynthesis. LC-MS analyses confirm near-quantitative ¹³C-uptake within minutes, demonstrating the feasibility of microbial bioconversion for ring-labeled aminobenzoates [10].
Efficient radiolabeling hinges on precursor design and reaction kinetics. Tributylstannyl prosthetic groups are pivotal for introducing isotopes like iodine-123 or carbon-13 at the aromatic ring. For example, 3/4-(tributylstannyl)benzoic acid acts as a versatile intermediate: coupling its NHS ester with amines (e.g., PSMA inhibitors) followed by isotopic exchange yields ¹²³I- or ¹³C-labeled products. Optimized conditions (60°C, 1 hour in ethanol/TEAB buffer) achieve 74.9% radiochemical yield for para-isomers versus 49.4% for meta, attributed to steric and electronic effects influencing transmetalation rates [2].
Schiff base-mediated deimination is another optimized route. When [¹³C₆]pABA is used in coenzyme Q synthesis, yeast generates 4-imino-demethoxy-Q₆ as an intermediate. This nitrogen-containing species undergoes acid-catalyzed deimination to release NH₃ and form demethoxy-Q₆—effectively eliminating the labeled nitrogen while retaining the ¹³C₆-aromatic ring. Pulse-labeling studies show this pathway converges with 4-hydroxybenzoate-derived Q biosynthesis within 30 minutes, confirming its efficiency [10].
The choice between chemical and biological precursors involves trade-offs in cost, scalability, and isotopic fidelity:
Cons: Multi-step synthesis reduces overall yield; harsh conditions risk decarboxylation; costs scale with ¹³C-enrichment [4] [6].
Biological precursors (e.g., [¹³C₆]pABA from engineered yeast):
Table: Comparative Analysis of Precursors for 2-Amino[¹³C₆]benzoic Acid Synthesis
Precursor Type | Example Compound | Synthesis Route | Isotopic Purity | Key Limitation |
---|---|---|---|---|
Deuterated reagents | d₁₀-DMABA-NHS ester | EDC coupling | >95% | Limited to non-labile H sites |
Microbial metabolites | Prenyl-[¹³C₆]pABA | Yeast bioconversion | ~90–95% | Requires purification |
Tributylstannyl benzoate | 4-(tributylstannyl)benzoic acid | NHS ester conjugation | >99% | Steric hindrance in meta-isomers |
Convergence Insight: Biological routes excel for complex molecular frameworks (e.g., prenylated aromatics), while chemical synthesis remains optimal for simple, high-purity ¹³C₆-aminobenzoic acids. Hybrid approaches—such as coupling microbial pABA with chemical derivatization—may future enhance efficiency [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0